molecular formula C14H14N2O2S2 B5614132 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5614132
M. Wt: 306.4 g/mol
InChI Key: ZIWHMPMDSJQNGV-UHFFFAOYSA-N
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Description

2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 4,5,6,7-tetrahydro-benzothiophene derivatives, which have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . RORγt is a nuclear receptor and a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain resistant cancer types . This compound serves as a valuable scaffold for researchers investigating the structure and function of nuclear receptors. Studies on this chemical class show that these modulators exert inverse agonism through mechanisms involving steric clashes and push-pull effects, which can induce instability in the protein conformation of RORγt . The basal modulatory activity is attributed to interactions with key hydrophilic regions of the receptor, namely Cys320-Glu326 and Arg364-Phe377 . Beyond immunology, related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are also explored in oncology research. They have demonstrated potential as inhibitors of key enzymes in cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are implicated in the Warburg effect that fuels proliferating tumor cells . The compound is offered For Research Use Only and is intended solely for laboratory investigation purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c15-12(17)11-8-4-1-2-5-9(8)20-14(11)16-13(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMPMDSJQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiophene amido group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps including the formation of amide bonds and the introduction of thiophene moieties. The structural characterization often employs techniques such as X-ray crystallography to confirm the arrangement of atoms within the compound. For example, studies have shown that derivatives of benzothiophene exhibit varying degrees of antimicrobial activity depending on their substituents and structural configurations .

Antimicrobial Properties

Research has demonstrated that compounds derived from benzothiophene exhibit significant antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus : Compounds similar to this compound have been shown to possess minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant strains .
  • Escherichia coli and Candida albicans : Various derivatives have also been tested against these organisms with promising results indicating potential for development as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines including:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

These studies highlight the potential of benzothiophene derivatives in cancer therapy due to their ability to induce cytotoxic effects in tumor cells .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. The following areas are particularly noteworthy:

Antioxidant Activity

Research indicates that some derivatives show strong antioxidant properties by scavenging free radicals. This activity is crucial for developing compounds that can mitigate oxidative stress-related diseases .

Drug Development

Given its structural diversity and biological activity, this compound serves as a lead structure for drug development in various therapeutic areas. The ability to modify its structure allows medicinal chemists to optimize efficacy and reduce toxicity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundActivityFindings
Prasad et al.Ethyl 2-amino-4-phenylthiophene derivativesAntibacterialSignificant activity against B. subtilis, E. coli, S. aureus with MIC values comparable to standard antibiotics .
Mohareb et al.2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamideAnticancerShowed significant inhibition on MCF-7 and NCI-H460 cell lines .
Madhavi et al.Substituted thiophenesAntioxidantHighest DPPH scavenging activity observed in certain derivatives .

Mechanism of Action

The mechanism by which 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Azomethine Derivatives

Azomethine (Schiff base) derivatives, such as 2-[(4-methoxyphenyl)methylene]amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I) and N-(4-methylphenyl)-2-[(4-methylphenyl)methylene]amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound II), replace the thiophene-2-amido group with benzylideneamino substituents. These compounds exhibit antibacterial and antifungal activities due to the electron-donating methoxy/methyl groups enhancing membrane penetration . However, the azomethine linkage is less stable than the amide bond in the target compound, limiting their in vivo utility .

Acylated Derivatives

Compounds like Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2) and N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 3) feature bulkier acyl groups. These derivatives demonstrate enhanced antibacterial activity via hydrophobic interactions with bacterial enzymes, but their steric hindrance reduces solubility compared to the target compound .

Ethyl Ester Derivatives

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., Compound S8 with a p-Br substituent) show potent anticancer activity against A-549 lung cancer cells. The electron-withdrawing bromo group increases electrophilicity, enhancing DNA intercalation. However, ester groups are prone to hydrolysis, unlike the stable carboxamide in the target compound .

Pharmacological Activity Comparison

Compound Class Key Substituent Biological Activity Mechanism Insights Stability
Target Compound Thiophene-2-amido Under investigation Hydrogen bonding + π-π stacking High (amide bonds)
Azomethines (e.g., I, II) Benzylideneamino Antibacterial/Antifungal Membrane disruption Low (Schiff base labile)
Acylated Derivatives Cyclohexenyl/Chlorophenyl Antibacterial Enzyme inhibition Moderate
Ethyl Esters (e.g., S8) p-Bromo Anticancer (IC₅₀ = 10⁻⁴ M) DNA intercalation Low (ester hydrolysis)

Structure-Activity Relationship (SAR) Insights

  • Electron Effects : Electron-withdrawing groups (e.g., thiophene-2-amido) enhance anticancer activity by increasing electrophilicity, similar to p-Br in S8 .
  • Hydrogen Bonding : The carboxamide at position 3 facilitates target binding via H-bonding, a feature absent in ester derivatives .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in Compound 3) reduce solubility but improve selectivity for hydrophobic binding pockets .

Biological Activity

The compound 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O2S2C_{12}H_{12}N_2O_2S_2. Its structure includes a thiophene ring fused with a benzothiophene moiety, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that thiophene-based compounds exhibit a variety of biological activities including:

  • Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values ranging from 0.20–2.58 μM against various cancer cell lines .
  • Anti-inflammatory Properties : The compound has been associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro studies demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways. For example, it has shown an IC50 of 29.2 µM for the 5-lipoxygenase enzyme .
  • Gene Expression Modulation : It has been observed to negatively regulate the expression of genes associated with inflammation and cancer progression .
  • Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-ĸB and ERK pathways that are often activated in response to inflammatory stimuli .

Case Studies

Several studies have highlighted the biological efficacy of thiophene derivatives:

  • Study on Anti-inflammatory Effects : A study involving LPS-induced inflammation in THP-1 monocytes indicated that a related thiophene compound significantly reduced the expression of TNF-α and IL-8 at concentrations as low as 10 µM .
  • Cancer Cell Line Testing : In a comparative study on various thiophene derivatives, one derivative exhibited selective cytotoxicity towards cancer cells without affecting normal cell lines (e.g., VERO cells), suggesting a favorable therapeutic index .

Data Table: Biological Activities and IC50 Values

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer0.49 - 48.0
Compound BAnti-inflammatory29.2
Compound CCytokine Inhibition10

Q & A

Q. What are the common synthetic routes for preparing 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are yields optimized?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Formation of the tetrahydrobenzo[b]thiophene core using cyclohexanone derivatives and malononitrile via the Gewald reaction, with sulfur and amines as catalysts .
  • Step 2 : Acylation at the 2-amino position using thiophene-2-carboxylic acid derivatives. For example, coupling with thiophene-2-carbonyl chloride in dry dichloromethane under reflux with nitrogen protection .
  • Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization from methanol to achieve >95% purity .

Q. Yield Optimization :

  • Temperature control : Reactions performed at 333 K improve cyclization efficiency .
  • Catalyst selection : Diethylamine enhances reaction rates in Gewald syntheses .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H/13C NMR :
    • Tetrahydrobenzo[b]thiophene core : Signals at δ 1.7–2.7 ppm (cyclohexene CH₂) and δ 5.9–6.1 ppm (amide NH) .
    • Thiophene-2-amido group : Aromatic protons at δ 7.2–7.5 ppm and carbonyl carbons at ~165–170 ppm .
  • IR spectroscopy :
    • Amide I/II bands : 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) .
    • C≡N stretch : 2220 cm⁻¹ in carbonitrile derivatives .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 347.08) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution .
  • Antifungal assays : Disk diffusion against Candida albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) enhance biological activity, and what methodologies validate these changes?

  • Substituent Effects :

    Modification Impact Methodology
    Thiophene→Benzodioxin Increased lipophilicity improves blood-brain barrier penetration LogP calculations, in vivo pharmacokinetics
    Carbonitrile→Carboxamide Enhanced hydrogen bonding with enzyme active sites X-ray crystallography, docking studies
  • Validation :

    • SAR studies : Compare MIC/IC₅₀ values across analogs .
    • Computational modeling : Molecular dynamics simulations to predict binding affinities .

Q. How should researchers address contradictions in spectral data or crystallographic disorder during structural elucidation?

  • Spectral contradictions :
    • Example : Disordered cyclohexene ring protons in NMR (δ 1.77 ppm, m) can be resolved via 2D-COSY or NOESY .
  • Crystallographic disorder :
    • Approach : Refine occupancy factors for disordered atoms (e.g., C6/C6’ at 0.81:0.19 occupancy) using SHELXL .
    • Validation : Compare experimental vs. simulated XRD patterns to confirm unit cell parameters .

Q. What strategies mitigate side reactions (e.g., over-acylation) during synthesis?

  • Controlled stoichiometry : Use 1.2 equivalents of acylating agents to minimize di-acylation .
  • Protecting groups : Temporarily block reactive amines with Boc groups before selective deprotection .
  • Reaction monitoring : TLC (hexane:EtOAc 3:1) or inline IR to track reaction progress .

Q. How does the compound’s conformation (e.g., axial vs. equatorial substituents) influence its bioactivity?

  • Cyclohexene ring conformation :
    • Axial methyl groups (e.g., in 6-methyl derivatives) increase steric hindrance, reducing enzyme binding .
    • Equatorial hydroxyl groups enhance solubility and hydrogen bonding .
  • Validation :
    • XRD analysis : Compare dihedral angles of active vs. inactive analogs .
    • Free-energy calculations : Quantify conformational stability using DFT .

Q. What are the limitations of current biological assays for this compound, and how can they be improved?

  • Limitations :
    • Lack of 3D cell models : Most cytotoxicity data are from monolayer cultures .
    • Resistance mechanisms : Static MIC assays may overlook adaptive bacterial responses .
  • Improvements :
    • Organoid models : Use 3D tumor spheroids for realistic drug penetration studies .
    • Time-kill assays : Dynamic assessment of bactericidal activity over 24 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.